molecular formula C13H12ClN3O4S B13366896 [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B13366896
M. Wt: 341.77 g/mol
InChI Key: NXSQFKQFDNIDTR-OMCISZLKSA-N
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Description

[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method is the Thia-Michael addition reaction. This involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. The resulting intermediate is then reacted with maleic anhydride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to its combination of thiazolidinone and hydrazone moieties, which contribute to its broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12ClN3O4S

Molecular Weight

341.77 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H12ClN3O4S/c1-6(8-4-7(14)2-3-9(8)18)16-17-13-15-12(21)10(22-13)5-11(19)20/h2-4,10,18H,5H2,1H3,(H,19,20)(H,15,17,21)/b16-6+

InChI Key

NXSQFKQFDNIDTR-OMCISZLKSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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